molecular formula C7H8N2O2 B1337945 Benzo[1,3]dioxol-5-YL-hydrazine CAS No. 62646-09-7

Benzo[1,3]dioxol-5-YL-hydrazine

Cat. No. B1337945
CAS RN: 62646-09-7
M. Wt: 152.15 g/mol
InChI Key: KICYFFZBYGXTAF-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-hydrazine is a chemical moiety that is not directly mentioned in the provided papers, but its structural components and reactivity can be inferred from related compounds and reactions involving hydrazine and its derivatives. Hydrazine derivatives are commonly used in the synthesis of various heterocyclic compounds, which often exhibit significant biological activities, including anticancer, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of hydrazine derivatives can involve condensation reactions with various carbonyl compounds. For instance, o-fluorobenzaldehydes and their O-methyloximes can react with hydrazine to form indazoles . Similarly, N-(benzo[d]oxazol-2-yl)hydrazinecarboxamide can be treated with isatin derivatives to yield hydrazinecarboxamide derivatives with potential anticancer and antioxidant activities . These methods demonstrate the versatility of hydrazine in synthesizing a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and diverse. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, which are synthesized from reactions involving hydrazine, have been determined by X-ray analysis . The structure of hydrazine 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate hexafluorosilicate trihydrate has also been elucidated, showcasing the ability of hydrazine derivatives to form stable crystalline structures .

Chemical Reactions Analysis

Hydrazine and its derivatives participate in various chemical reactions. They can act as nucleophiles, attacking electrophilic centers in carbonyl compounds, leading to the formation of hydrazones and subsequent heterocyclic compounds . Hydrazine derivatives can also undergo selective esterification reactions under Mitsunobu conditions, as demonstrated by the use of isoxazole hydrazine byproducts . The chemoselectivity of hydrazine derivatives can be exploited to synthesize new compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect their reactivity and biological activity . The solubility, crystallinity, and stability of these compounds can be studied through various spectroscopic and analytical techniques, including NMR and IR spectroscopy, which are essential for understanding their structure-activity relationships . The anti-inflammatory activity of hydrazine derivatives has been evaluated using biological assays, indicating their potential therapeutic applications .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Cancer Research .

Summary of the Application

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure-activity relationship study was conducted to identify the most effective compounds .

Results or Outcomes

The study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

properties

IUPAC Name

1,3-benzodioxol-5-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-5-1-2-6-7(3-5)11-4-10-6/h1-3,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICYFFZBYGXTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505929
Record name (2H-1,3-Benzodioxol-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-ylhydrazine

CAS RN

62646-09-7
Record name (2H-1,3-Benzodioxol-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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